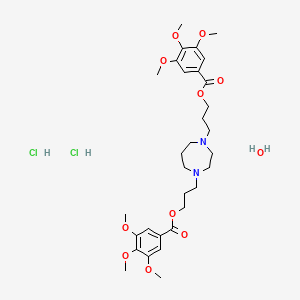

Dilazep dihydrochloride monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dilazep dihydrochloride monohydrate is a useful research compound. Its molecular formula is C31H48Cl2N2O11 and its molecular weight is 695.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cardiovascular Diseases

Dilazep has been utilized in the treatment of ischemic heart disease due to its vasodilatory effects. It improves tissue perfusion by dilating coronary vessels, thus alleviating symptoms associated with angina pectoris. Research indicates that dilazep effectively reduces myocardial ischemia during surgical procedures and in patients with coronary artery disease .

Diabetic Nephropathy

Recent studies have highlighted the role of dilazep in managing diabetic nephropathy, a common complication of diabetes characterized by kidney damage. A study involving Otsuka Long-Evans Tokushima fatty rats demonstrated that dilazep significantly reduced urinary protein excretion and prevented glomerulosclerosis and tubular atrophy. This suggests its potential as a therapeutic agent in diabetic patients with nephropathy .

Table 1: Summary of Clinical Studies on Dilazep Dihydrochloride

Mechanism in Ischemia

Dilazep has shown protective effects against ischemia and reperfusion injury. In animal models, it was found to inhibit edema formation and maintain the integrity of the blood-brain barrier during cerebral ischemia. This property underscores its potential utility in treating conditions like stroke or transient ischemic attacks .

Case Study 1: Efficacy in Diabetic Patients

A clinical trial involving 50 diabetic patients with microalbuminuria assessed the effects of dilazep at a dosage of 300 mg/day over six months. Results indicated a significant decrease in microalbuminuria levels from an average of 146 µg/min to 86 µg/min (P < 0.01), alongside a reduction in urinary podocytes, suggesting renal protective effects .

Case Study 2: Stroke Management

In a cohort study focused on stroke patients, dilazep administration was associated with improved outcomes related to cerebral blood flow and reduced neurological deficits post-ischemia. The findings support the use of dilazep as an adjunct therapy in acute stroke management .

Propiedades

Fórmula molecular |

C31H48Cl2N2O11 |

|---|---|

Peso molecular |

695.6 g/mol |

Nombre IUPAC |

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrate;dihydrochloride |

InChI |

InChI=1S/C31H44N2O10.2ClH.H2O/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;;/h18-21H,7-17H2,1-6H3;2*1H;1H2 |

Clave InChI |

KJDHWPSHIIFNAK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.O.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.